(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)methanol
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Overview
Description
(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)methanol is a fluorinated organic compound with the molecular formula C9H9F4O2. It is characterized by the presence of both fluoro and trifluoroethoxy groups attached to a phenyl ring, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)methanol typically involves the reaction of 2-fluoro-4-nitrophenol with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product after reduction of the nitro group to a hydroxyl group .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluoro and trifluoroethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- (4-(2,2,2-Trifluoroethoxy)phenyl)methanol
- (2-Fluoro-5-(trifluoromethyl)phenyl)methanol
- (2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)acetic acid
Uniqueness
(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)methanol is unique due to the combination of fluoro and trifluoroethoxy groups on the phenyl ring, which imparts distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O2/c10-8-3-7(2-1-6(8)4-14)15-5-9(11,12)13/h1-3,14H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXODJVVEFZWMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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